(S)-2-Hydroxysuccinic Acid Methyl Ester
Overview
Description
“(S)-2-Hydroxysuccinic Acid Methyl Ester” is a type of methyl ester. Methyl esters are a common fatty acid – a form of non-toxic, biodegradable, and sustainable oleochemical . These esters are primarily derived from natural sources like vegetable oils and animal fats . They have strong solubility and lubricity .
Synthesis Analysis
The synthesis of an ester can be accomplished in several ways. In the lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Methyl esters of various carboxylic acids bearing reactive hydroxyl groups as well as acid- or base-labile functionalities could be rapidly prepared within short times in good to excellent yields in high purities without column chromatography .Chemical Reactions Analysis
The general mechanism of ester reactions involves a simple acid-base reaction to deprotonate the carboxylic acid . The carboxylate is then the nucleophile of an S N 2 reaction with protonated diazomethane to produce the methyl ester .Physical And Chemical Properties Analysis
Methyl esters have various physical and chemical properties. They have a specific gravity of 0.87-0.90 g/cm3, viscosity of 1.9-6.0 mm2/s, flashpoint of 130-170°C, and density of 0.92 g/cm3 . Methyl esters are water-soluble, show low toxicity, and can bind to cholesterol within the membrane .Safety And Hazards
The safety data sheet for a similar compound, methyl stearate, indicates that it is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It’s important to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
The effective transesterification process to produce fatty acid methyl esters (FAME) requires the use of low-cost, less corrosive, environmentally friendly, and effective catalysts . The recent achievements in the green and sustainable production of various chemicals from fatty acid methyl esters include oxidation, amidation, hydrogenation, deoxygenation, ethoxylation, metathesis, and isomerisation reactions . A special focus is given to the applicability of each method in industry .
properties
IUPAC Name |
(3S)-3-hydroxy-4-methoxy-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c1-10-5(9)3(6)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSODCRZYKSCLO-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566614 | |
Record name | (3S)-3-Hydroxy-4-methoxy-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Hydroxysuccinic Acid Methyl Ester | |
CAS RN |
66212-45-1 | |
Record name | (3S)-3-Hydroxy-4-methoxy-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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